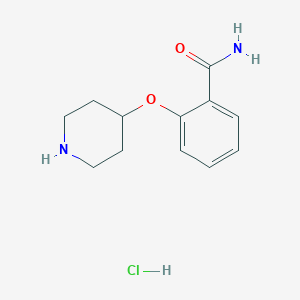

2-(Piperidin-4-yloxy)benzamide hydrochloride

Description

Structural Classification and Pharmacophore Significance within Medicinal Chemistry

From a structural standpoint, 2-(Piperidin-4-yloxy)benzamide (B3058643) hydrochloride is classified as a substituted benzamide (B126). The core of the molecule is a benzene (B151609) ring attached to a carboxamide group (-CONH₂). This benzamide scaffold is further substituted at the ortho- (or 2-) position with a piperidin-4-yloxy group. This substituent consists of a saturated six-membered heterocycle, piperidine (B6355638), connected via an ether linkage from its fourth carbon to the benzamide ring.

In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The subject compound contains several important pharmacophoric features:

The Benzamide Group: This functional group is a cornerstone in drug design. researchgate.net It can act as both a hydrogen bond donor (from the -NH₂ group) and a hydrogen bond acceptor (at the carbonyl oxygen). This dual capacity allows it to form strong and specific interactions with biological targets such as enzymes and receptors. researchgate.net The aromatic ring of the benzamide provides a rigid scaffold and can engage in π-π stacking and hydrophobic interactions. nih.gov

The Piperidine Ring: Piperidine is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals. arizona.edunih.gov Its saturated, flexible nature allows it to adopt various conformations, most notably chair forms, which can be crucial for fitting into a receptor's binding pocket. wikipedia.org The basic nitrogen atom in the piperidine ring is typically protonated at physiological pH, enabling it to form ionic bonds, a key interaction for many drug-receptor binding events.

These features combine to create a molecule with a rich potential for diverse biological interactions, making it an object of interest for chemical and pharmacological research.

Table 1: Pharmacophoric Features of 2-(Piperidin-4-yloxy)benzamide Hydrochloride

| Structural Moiety | Pharmacophoric Role | Potential Biological Interactions |

|---|---|---|

| Benzamide | Aromatic Scaffold, H-Bond Donor/Acceptor | π-π Stacking, Hydrophobic Interactions, Hydrogen Bonding |

| Piperidine | Flexible Heterocycle, Basic Center | Conformational Adaptation to Binding Sites, Ionic Bonding |

| Ether Linkage | Flexible Spacer | Defines Spatial Relationship between Scaffolds |

Historical Overview of Related Benzamide and Piperidine Scaffolds in Research

The academic and industrial interest in the components of this compound is well-established and spans several decades.

Benzamide Scaffolds: The benzamide framework is a privileged structure in drug discovery, with derivatives demonstrating a vast array of pharmacological activities. researchgate.net Historically, substituted benzamides have been successfully developed into drugs for various conditions. For instance, in psychiatry, benzamides like Sulpiride and Amisulpride have been used as antipsychotic agents. The versatility of the benzamide scaffold has led to its incorporation into molecules designed as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. This extensive history underscores the scaffold's utility and its ability to be chemically modified to target a wide range of biological systems. researchgate.net

Piperidine Scaffolds: The piperidine ring is a ubiquitous structural element in both natural products and synthetic pharmaceuticals. wikipedia.orgencyclopedia.pub Its name originates from piperine, an alkaloid found in black pepper. wikipedia.org The piperidine motif is central to the structure of numerous important alkaloids, including the analgesic morphine and the tobacco alkaloid lobeline. encyclopedia.pub In synthetic medicinal chemistry, the piperidine ring is a cornerstone building block, present in over 70 commercialized drugs. arizona.edu Its derivatives have been employed across a multitude of therapeutic areas, functioning as CNS modulators, antihistamines, anticoagulants, and analgesics, among others. arizona.eduresearchgate.net The sustained success of piperidine-containing compounds in drug development highlights its importance as a pharmacologically favorable scaffold. nih.gov

Rationale and Academic Significance of Investigating this compound

The rationale for the academic investigation of this compound stems from the principles of medicinal chemistry, particularly the strategy of combining known pharmacophoric fragments to explore new chemical space and discover novel biological activities. The synthesis of this compound represents a deliberate molecular hybridization of the well-regarded benzamide and piperidine scaffolds.

The academic significance lies in several key areas:

Novel Structural Arrangement: While combinations of benzamide and piperidine are known, the specific ortho-ether linkage in this compound creates a unique three-dimensional structure. Research into such molecules allows for the exploration of structure-activity relationships (SAR) that are distinct from more commonly studied N-(piperidin-4-yl)benzamide isomers or para-substituted analogs. nih.gov

Exploration of New Biological Targets: By presenting a novel topology, the compound has the potential to interact with biological targets in a new or more selective manner than its constituent parts alone. Academic research often focuses on synthesizing such novel compounds to screen against various assays, aiming to identify new molecular probes or potential therapeutic leads.

Development of Synthetic Methodologies: The creation of molecules like 2-(Piperidin-4-yloxy)benzamide can drive the development of new and efficient synthetic routes for ortho-functionalized benzamides, which can be challenging to prepare. mdpi.com

The investigation of this compound is therefore a logical step in the broader academic pursuit of expanding the repertoire of biologically active small molecules.

Current Gaps in Academic Knowledge and Future Research Avenues

Despite the strong rationale for its design, a review of publicly available scientific literature indicates that this compound is not yet extensively characterized. The primary gap in academic knowledge is the lack of comprehensive data on its biological activity profile. Its specific molecular targets, mechanism(s) of action, and potential therapeutic applications remain largely unexplored.

This knowledge gap paves the way for several promising avenues of future research:

Broad Biological Screening: The compound could be subjected to high-throughput screening against a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes. This would be a first step in identifying its primary biological function.

Structure-Activity Relationship (SAR) Studies: A systematic chemical modification of the molecule could be undertaken. This would involve synthesizing analogs with different substituents on the benzamide ring or modifications to the piperidine moiety (e.g., N-alkylation). Comparing the activity of these analogs would provide crucial insights into the key structural requirements for any observed biological effect.

Computational and Structural Biology Studies: Molecular modeling and docking studies could predict potential binding partners and binding modes. If a specific target is identified, co-crystallization studies could provide an atomic-level understanding of the interaction, guiding further optimization efforts.

Pharmacokinetic Profiling: Initial in vitro studies to assess metabolic stability, permeability, and other absorption, distribution, metabolism, and excretion (ADME) properties would be essential to evaluate its potential as a drug-like molecule.

Table 2: Proposed Future Research Directions

| Research Area | Objective | Methodologies |

|---|---|---|

| Target Identification | To discover the primary biological target(s) of the compound. | High-Throughput Screening, Phenotypic Screening, Affinity Chromatography. |

| Lead Optimization | To improve potency, selectivity, and drug-like properties. | Analog Synthesis, Structure-Activity Relationship (SAR) Analysis. |

| Mechanism of Action | To understand how the compound elicits its biological effect. | In vitro and cell-based functional assays, X-ray Crystallography. |

| Pharmacokinetics | To evaluate the compound's ADME profile. | In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability). |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Amisulpride |

| Lobeline |

| Morphine |

| N-(piperidin-4-yl)benzamide |

| Piperine |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-4-yloxybenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-12(15)10-3-1-2-4-11(10)16-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H2,13,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEVRTXBTYNJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858653 | |

| Record name | 2-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906744-16-9 | |

| Record name | 2-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Piperidin 4 Yloxy Benzamide Hydrochloride

Synthetic Pathways to the Core 2-(Piperidin-4-yloxy)benzamide (B3058643) Structure

The assembly of the core 2-(piperidin-4-yloxy)benzamide structure requires a strategic sequence of reactions to form the amide and ether bonds and to introduce the piperidine (B6355638) heterocycle, culminating in the formation of the stable hydrochloride salt.

The formation of the benzamide (B126) moiety is a critical step, typically achieved through the coupling of a carboxylic acid derivative with an amine. The most common approach involves the activation of a 2-hydroxybenzoic acid precursor, which then reacts with an ammonia (B1221849) source or an amine.

To facilitate this condensation, a variety of coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. This process is fundamental in peptide synthesis and is widely applied in medicinal chemistry. The choice of coupling reagent and reaction conditions can be crucial for achieving high yields and purity. Commonly used carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To avoid side reactions and potential racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which offer high efficiency and are suitable for a wide range of substrates.

Table 1: Common Amide Coupling Reagents

| Class | Reagent Name | Abbreviation |

|---|---|---|

| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| Carbodiimide | Dicyclohexylcarbodiimide | DCC |

| Aminium/Uronium | HATU | HATU |

| Aminium/Uronium | HBTU | HBTU |

| Phosphonium | PyBOP | PyBOP |

| Additive | 1-Hydroxybenzotriazole | HOBt |

An alternative strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine in the presence of a base to form the amide bond.

The ether bond connecting the benzamide and piperidine rings is typically formed through nucleophilic substitution reactions. Two prevalent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a classic and widely used method that involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing 2-(piperidin-4-yloxy)benzamide, this would typically involve deprotonating the hydroxyl group of a 2-hydroxybenzamide precursor with a strong base (like sodium hydride, NaH) to form a phenoxide. chemistrytalk.org This nucleophilic phenoxide then displaces a leaving group (e.g., a halide or a sulfonate like tosylate) from the 4-position of a piperidine ring. masterorganicchemistry.com For this SN2 reaction to be efficient, the carbon atom on the piperidine ring bearing the leaving group should be sterically accessible. libretexts.org

The Mitsunobu reaction provides an alternative, often milder, method for forming the ether linkage. nih.gov This reaction couples a primary or secondary alcohol with a pronucleophile, typically a carboxylic acid or a phenol (B47542), using a combination of a phosphine (B1218219) (like triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). tcichemicals.comresearchgate.net In this synthesis, 4-hydroxypiperidine (B117109) would act as the alcohol component and a 2-hydroxybenzamide derivative would serve as the acidic pronucleophile. A key advantage of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol's chiral center, which is a crucial consideration in the synthesis of stereochemically pure compounds. nih.gov However, a notable challenge is the separation of the desired product from by-products such as triphenylphosphine oxide and the reduced hydrazine (B178648) derivative, which often necessitates chromatographic purification. google.com

The piperidine ring is a common structural motif in many pharmaceuticals and is a key component of the target compound. ajchem-a.comchemicalbook.com Its introduction is strategically managed, often using a precursor that is either commercially available or readily synthesized. A common and effective strategy involves using a piperidine ring that is protected at the nitrogen atom to prevent unwanted side reactions during the ether formation step.

The use of N-Boc-4-hydroxypiperidine is a prime example of this approach. chemicalbook.comnbinno.com The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that masks the reactivity of the piperidine nitrogen. This allows the hydroxyl group at the 4-position to react selectively in either a Williamson or Mitsunobu reaction to form the ether linkage with the benzamide piece.

The synthesis of N-Boc-4-hydroxypiperidine itself can be achieved by the reduction of N-Boc-4-piperidone, for instance, using sodium borohydride. Once the core 2-(N-Boc-piperidin-4-yloxy)benzamide structure is assembled, the Boc group must be removed to yield the free secondary amine of the piperidine ring. This deprotection is typically accomplished under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with a solution of hydrogen chloride (HCl) in a solvent such as dioxane or ethanol. peptide.comrsc.orgdtic.mil

The final step in the synthesis is the formation of the hydrochloride salt. Amines are basic and can react with strong mineral acids like hydrochloric acid to form ammonium (B1175870) salts. youtube.com This conversion is highly desirable in pharmaceutical development as salts are typically crystalline solids that are more stable, easier to handle, and often exhibit improved solubility in water compared to the free base form. google.com

The hydrochloride salt of 2-(piperidin-4-yloxy)benzamide is generally prepared by treating a solution of the free base with hydrogen chloride. researchgate.net The HCl can be introduced in various forms: as a gas bubbled through the solution, or as a solution in an organic solvent like dioxane, ethanol, or diethyl ether. researchgate.net Upon addition of HCl, the hydrochloride salt, being ionic, is often less soluble in the organic solvent and precipitates out. youtube.comresearchgate.net

Purification of the salt is then achieved through filtration and washing of the solid precipitate. echemi.com Recrystallization from a suitable solvent or solvent mixture can be performed to obtain a product of high purity. This process involves dissolving the crude salt in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly, causing the pure crystals to form while impurities remain in the solution.

Design and Synthesis of Analogs and Derivatives of the 2-(Piperidin-4-yloxy)benzamide Scaffold

To explore the structure-activity relationship (SAR) and optimize the properties of the lead compound, medicinal chemists design and synthesize a variety of analogs. nih.gov This involves systematic modifications to different parts of the 2-(piperidin-4-yloxy)benzamide scaffold.

The benzamide ring offers multiple positions for substitution, allowing for a thorough investigation of how different functional groups impact the molecule's biological activity and physicochemical properties. nih.govwalshmedicalmedia.com The synthesis of these analogs generally follows the same core pathways described above, but starts with appropriately substituted 2-hydroxybenzoic acid derivatives. mdpi.com

For example, introducing electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methoxy (B1213986) or methyl groups) at various positions on the ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.commdpi.com These modifications can affect how the molecule binds to its biological target. Studies on related benzamide series have shown that the nature and position of substituents on the aromatic ring can significantly alter biological potency and selectivity. nih.govresearchgate.netresearchgate.net The synthesis of a library of such compounds allows for the development of a comprehensive SAR, guiding further optimization efforts. researchgate.net

Derivatization Strategies for the Piperidine Moiety (e.g., N-alkylation, ring substitutions)

The piperidine moiety of 2-(piperidin-4-yloxy)benzamide hydrochloride is a key site for chemical modification, allowing for the systematic exploration of structure-activity relationships. Derivatization strategies primarily focus on N-alkylation and substitution on the piperidine ring itself. These modifications can significantly alter the compound's physicochemical properties.

N-Alkylation: The secondary amine of the piperidine ring is a common target for derivatization. N-alkylation introduces various alkyl or arylalkyl groups, which can influence the molecule's lipophilicity, basicity, and steric profile. For instance, the synthesis of N-alkyl derivatives of related structures, such as 2-(3,4-dihydroxybenzyl)piperidine, has been performed to evaluate their pharmacological activity. researchgate.net A general approach to N-alkylation involves the reaction of the parent piperidine with an appropriate alkyl halide or through reductive amination with aldehydes or ketones. Sustainable methods for N-alkylation of benzamide derivatives using secondary alcohols in the presence of an iron-based deep eutectic solvent have also been developed, offering a greener alternative to traditional methods. researchgate.net

Ring Substitutions: Introducing substituents directly onto the carbon atoms of the piperidine ring is another important strategy. These substitutions can create chiral centers, leading to stereoisomers with potentially different biological activities. The synthesis of substituted piperidines often involves multi-step sequences starting from appropriately functionalized precursors. For example, methods for creating substituted piperidines include the hydrogenation of substituted pyridines, which can yield cis-configured products. mdpi.comwhiterose.ac.uk These can sometimes be converted to their trans-diastereoisomers through epimerization techniques. whiterose.ac.uk Various synthetic routes, such as oxidative amination of non-activated alkenes and intramolecular cyclization, provide access to a diverse range of substituted piperidines suitable for further elaboration. mdpi.com

The functional groups on the piperidine ring, such as hydroxyl or amino groups, serve as handles for further derivatization. For example, N-(3-hydroxy-4-piperidinyl)benzamide derivatives have been synthesized, showcasing the possibility of incorporating additional functional groups onto the piperidine scaffold. google.com

| Strategy | Description | Example Reaction | Reference |

|---|---|---|---|

| N-Alkylation | Introduction of an alkyl group onto the piperidine nitrogen. | Reaction with secondary alcohols in a FeCl₃·6H₂O/glycerol eutectic mixture. | researchgate.net |

| Ring Substitution (via Hydrogenation) | Hydrogenation of a substituted pyridine (B92270) precursor to yield a substituted piperidine. Often stereoselective. | PtO₂ catalyzed hydrogenation of substituted pyridines. | whiterose.ac.uk |

| Ring Functionalization | Incorporation of functional groups like hydroxyls onto the piperidine ring. | Synthesis of trans-N-[1-[4,4-bis(4-fluorophenyl)butyl]-3-methoxy-4-piperidinyl]-3,4,5-trimethoxybenzamide. | google.com |

Exploration of Isomeric Forms and Related Scaffolds (e.g., N-(piperidine-4-yl)benzamide derivatives, 4-(piperidin-4-yloxy)benzamide)

The structural arrangement of the core components of 2-(piperidin-4-yloxy)benzamide defines its properties, and the exploration of its isomers and related scaffolds is crucial for understanding the chemical space. Two key related scaffolds are N-(piperidin-4-yl)benzamide and 4-(piperidin-4-yloxy)benzamide (B1602842).

N-(piperidine-4-yl)benzamide Derivatives: This isomeric scaffold connects the piperidine ring to the benzamide moiety via a nitrogen atom instead of an oxygen ether linkage. These compounds are typically synthesized through the amidation of 4-aminopiperidine (B84694) with benzoic acid or its derivatives. nih.govguidechem.com This class of compounds has been investigated for various potential applications. The synthesis of a series of novel N-(piperidin-4-yl)benzamide derivatives has been guided by principles of bioisosterism to explore their biological activities. nih.gov The basic N-(piperidin-4-yl)benzamide structure consists of a piperidine ring attached directly to the amide nitrogen of the benzamide group. guidechem.com

4-(piperidin-4-yloxy)benzamide: This positional isomer moves the benzamide group from the ortho (2-position) to the para (4-position) of the phenoxy ring. This alteration in substitution pattern on the aromatic ring significantly changes the molecule's geometry. The synthesis of 4-(piperidin-4-yloxy)benzamide involves coupling a protected 4-hydroxypiperidine with a 4-halobenzonitrile followed by hydrolysis of the nitrile to the primary amide, or by coupling with a 4-fluorobenzamide.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference | Reference |

|---|---|---|---|---|

| 2-(Piperidin-4-yloxy)benzamide | N/A (hydrochloride form discussed) | C₁₂H₁₆N₂O₂ | Piperidin-4-yloxy group at the 2-position of the benzamide. | - |

| N-(Piperidin-4-yl)benzamide | 33953-37-6 | C₁₂H₁₆N₂O | Piperidine linked via nitrogen to the benzamide group. | guidechem.com |

| 4-(Piperidin-4-yloxy)benzamide | 609781-30-8 | C₁₂H₁₆N₂O₂ | Piperidin-4-yloxy group at the 4-position of the benzamide. | synblock.comuni.lu |

Methodological Advancements in Synthetic Chemistry for Piperidin-4-yloxybenzamides

Development of Efficient and Scalable Research Synthesis Protocols

The development of efficient and scalable synthetic routes is critical for the production of piperidin-4-yloxybenzamide derivatives for research and potential larger-scale applications. Key advancements focus on improving yields, reducing step counts, and employing environmentally benign procedures.

One scalable approach for related structures, such as 4-(substituted-benzyl)piperidines, involves the temperature-programmed deoxygenation and heteroaromatic ring saturation of aryl(pyridin-4-yl)methanols or methanones using a Pd/C catalyst. researchgate.net For piperidine-containing building blocks, an efficient and scalable process for synthesizing methyl piperidine-4-yl-carbamate has been developed. researchgate.netasianpubs.org This route utilizes the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni, followed by deprotection. researchgate.netasianpubs.org The advantages of this methodology include the use of commercially available starting materials and shorter reaction times, making it suitable for large-scale manufacturing. researchgate.netasianpubs.org

Such strategies can be adapted for the synthesis of piperidin-4-yloxybenzamides. A general scalable synthesis would likely involve:

Preparation of a protected 4-hydroxypiperidine: Often starting from commercially available 1-benzylpiperidin-4-one or similar precursors.

Williamson Ether Synthesis: Coupling the protected 4-hydroxypiperidine with a suitably substituted 2-halobenzonitrile or 2-halobenzoic acid ester under scalable conditions.

Amide Formation and Deprotection: Conversion of the nitrile or ester to the primary benzamide, followed by removal of the piperidine protecting group (e.g., hydrogenolysis for a benzyl (B1604629) group) to yield the final product.

The focus in developing these protocols is on robust reactions that avoid costly chromatographic purification and utilize safe, readily available reagents. researchgate.netresearchgate.net

Stereoselective Synthesis Approaches (if applicable to chiral centers)

The core structure of this compound is achiral. However, the introduction of substituents on the piperidine ring or on a potential alkyl chain connecting the ether can create one or more chiral centers, necessitating stereoselective synthesis approaches to obtain specific stereoisomers.

Significant progress has been made in the stereoselective synthesis of substituted piperidines. One modular and highly diastereoselective approach involves a gold-catalyzed cyclization of N-homopropargyl amides to form a cyclic intermediate, which undergoes chemoselective reduction and spontaneous rearrangement to furnish substituted piperidin-4-ols. nih.gov This method allows for flexible construction of the piperidine core with good stereocontrol. nih.gov

Another common strategy is the stereoselective hydrogenation of substituted pyridine or piperidinone precursors. mdpi.com For example, the hydrogenation of unsaturated substituted piperidinones, followed by reduction of the lactam group, can lead to cis-configured 2,4-disubstituted piperidines. mdpi.com The choice of catalyst, such as rhodium(I) with a chiral bisphosphorus ligand, can enable enantioselective asymmetric hydrogenation, providing access to chiral piperidine building blocks. mdpi.com

These advanced stereoselective methods are applicable to the synthesis of chiral derivatives of 2-(piperidin-4-yloxy)benzamide. By employing a stereochemically defined substituted 4-hydroxypiperidine intermediate, prepared through one of these stereoselective routes, specific diastereomers or enantiomers of the final compound can be synthesized. This control is crucial as different stereoisomers can exhibit distinct pharmacological profiles.

Advanced Spectroscopic and Structural Characterization of 2 Piperidin 4 Yloxy Benzamide Hydrochloride

Molecular Structure Elucidation Techniques

The elucidation of the molecular structure of 2-(Piperidin-4-yloxy)benzamide (B3058643) hydrochloride would be definitively achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of 2-(Piperidin-4-yloxy)benzamide hydrochloride would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the benzamide (B126) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The proton on the carbon bearing the ether linkage would likely be a multiplet in the range of 4.5-5.0 ppm. The protons on the piperidine (B6355638) ring would show complex splitting patterns, with the protons adjacent to the nitrogen appearing further downfield, likely in the 3.0-3.5 ppm range, especially due to the protonation of the nitrogen in the hydrochloride salt. The remaining piperidine protons would be expected in the 1.8-2.2 ppm region. The amide protons would present as a broad singlet, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the benzamide group would be the most downfield signal, expected around 165-170 ppm. The aromatic carbons would appear in the 115-160 ppm range, with the carbon attached to the ether oxygen being the most downfield among them. The carbon of the piperidine ring bonded to the oxygen atom would be expected in the 70-80 ppm range. The other piperidine carbons would resonate in the 30-50 ppm region.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, helping to assign the complex multiplets of the piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which would be crucial for confirming the connectivity between the piperidine ring and the benzamide moiety through the ether linkage.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Benzamide Aromatic Protons | 7.0 - 8.5 | 115 - 160 |

| Piperidine CH-O | 4.5 - 5.0 | 70 - 80 |

| Piperidine CH₂-N⁺ | 3.0 - 3.5 | 40 - 50 |

| Piperidine CH₂ | 1.8 - 2.2 | 30 - 40 |

| Amide NH₂ | Broad, variable | - |

| Carbonyl C=O | - | 165 - 170 |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be employed to assess the purity of the compound and to identify any potential impurities. The retention time of the main peak in the chromatogram would be characteristic of the compound under specific chromatographic conditions.

The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond and the loss of the piperidine ring or parts of it.

Table 2: Predicted Mass Spectrometry Data for 2-(Piperidin-4-yloxy)benzamide

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₇N₂O₂⁺ | 221.1285 |

| [M+Na]⁺ | C₁₂H₁₆N₂O₂Na⁺ | 243.1104 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which is useful for identifying functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching of the amide and the N⁺-H of the piperidinium (B107235) salt. The C=O stretching of the amide group would give a strong absorption band around 1650-1680 cm⁻¹. The C-O-C stretching of the ether linkage would likely appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aromatic C=C stretching would give rise to peaks in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would be expected to produce strong signals. The symmetric stretching of the C-O-C bond would also be Raman active.

Table 3: Expected IR and Raman Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H and N⁺-H Stretch | 3300 - 3500 (broad) | Weak |

| Aromatic C-H Stretch | > 3000 | Strong |

| C=O Stretch (Amide) | 1650 - 1680 (strong) | Moderate |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-O-C Stretch | 1200 - 1250 | Moderate |

Solid-State Characterization and Polymorphism Studies of the Hydrochloride Salt

The solid-state properties of a pharmaceutical compound are critical for its formulation and stability.

X-ray Powder Diffraction (XRPD) for Crystalline Phase Identification

X-ray Powder Diffraction (XRPD) is a key technique for the characterization of crystalline solids. improvedpharma.com The XRPD pattern of a crystalline material is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). improvedpharma.com For this compound, XRPD would be used to determine if the material is crystalline or amorphous. A crystalline sample would produce a sharp, well-defined diffraction pattern, while an amorphous sample would show a broad halo. Different crystalline forms (polymorphs) of the same compound will have distinct XRPD patterns. improvedpharma.com

Thermal Analysis Techniques (Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Solid-State Transitions and Stability

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The sharpness of the peak would give an indication of the purity of the sample. Other thermal events, such as polymorphic transitions, could also be detected.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate its thermal stability and decomposition temperature. A significant weight loss at a specific temperature range would signify the onset of decomposition. If the compound were a hydrate, an initial weight loss corresponding to the loss of water would be observed.

Table 4: Expected Solid-State Characterization Data

| Technique | Expected Observation |

| XRPD | A unique pattern of sharp peaks for a crystalline form. |

| DSC | A sharp endothermic peak at the melting point. |

| TGA | A distinct temperature at which significant weight loss (decomposition) begins. |

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Conformation and Local Environments

Currently, there is a notable absence of publicly available Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopic data specifically for this compound. SSNMR is a powerful technique for characterizing the three-dimensional structure of crystalline and amorphous solids at a molecular level. It provides detailed insights into the local chemical environments and conformations of molecules in their solid form.

Microscopic Techniques (Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)) for Particle Morphology

Detailed studies on the particle morphology of this compound using high-resolution microscopic techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) have not been reported in the available scientific literature.

SEM analysis would provide direct visualization of the crystal habit and surface features of the compound's particles. This technique is crucial for understanding macroscopic properties such as flowability and compaction, which are important in material handling and formulation. AFM, on the other hand, could offer topographical information at the nanoscale, revealing details about surface roughness and potentially identifying different crystal faces. For a comprehensive characterization, these techniques would be essential in correlating the microscopic morphology with the underlying crystal structure.

Crystallography and Single Crystal X-ray Diffraction Analysis

A definitive crystal structure of this compound determined by single crystal X-ray diffraction is not currently available in the public domain. This analytical technique is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.

For related benzamide and piperidine derivatives, X-ray crystallography has been instrumental in confirming molecular structures and understanding intermolecular interactions. nih.govresearchgate.net A crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and the nature of the hydrogen-bonding network, particularly involving the hydrochloride counter-ion and the amide group. The absence of this data means that the precise solid-state conformation and packing arrangement of this specific compound remain undetermined.

Pharmacological Investigations and Mechanistic Studies Preclinical Focus

Receptor Binding and Ligand Affinity Profiling of 2-(Piperidin-4-yloxy)benzamide (B3058643) Hydrochloride

While comprehensive quantitative binding data for 2-(Piperidin-4-yloxy)benzamide hydrochloride across a wide panel of receptors is not extensively detailed in publicly available literature, the core chemical structure is found in ligands targeting several key receptor families. The affinity and selectivity of such compounds are highly dependent on the specific substitutions on both the benzamide (B126) and piperidine (B6355638) rings.

Direct, quantitative affinity values (Kᵢ) for this compound are not consistently reported. However, analysis of structurally related N-(piperidin-4-yl)benzamide and phenoxy-piperidine derivatives provides context for its potential biological targets.

Sigma (σ) Receptors: The piperidine scaffold is a well-established pharmacophore for sigma receptor ligands. Derivatives containing a piperidine moiety often exhibit high affinity for both σ₁ and σ₂ subtypes.

Histamine (B1213489) H₃ Receptors: The combination of a piperidine ring and an aromatic group is a common feature in antagonists of the histamine H₃ receptor, a key G protein-coupled receptor (GPCR) in the central nervous system.

Serotonin (B10506) (5-HT) Receptors: Various benzamide derivatives are known to possess affinity for serotonin receptors, particularly the 5-HT₄ subtype, where they can act as agonists or antagonists.

Cholinergic Transporters: A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides has been investigated as inhibitors of the presynaptic high-affinity choline (B1196258) transporter (CHT), indicating that the (piperidin-4-yl)oxy benzamide scaffold can interact with this target.

β-Adrenoceptors: Specific binding affinity data for this compound at β-adrenoceptors is not available in the reviewed literature.

Table 1: Contextual Receptor Affinity for Structurally Related Scaffolds This table is illustrative of the targets associated with the broader chemical class, as specific data for this compound is limited.

| Receptor Family | General Finding for Scaffold | Observed Activity Profile |

|---|---|---|

| Sigma (σ) Receptors | Piperidine-based derivatives show high affinity. | Ligand (Agonist/Antagonist) |

| Histamine H₃ Receptors | Piperidine ethers are potent antagonists. | Antagonist / Inverse Agonist |

| Serotonin (5-HT) Receptors | Benzamide derivatives often target 5-HT₄. | Agonist / Antagonist |

| Cholinergic Transporters (CHT) | (Piperidin-4-yl)oxy benzamides can act as inhibitors. | Inhibitor |

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a G protein-coupled receptor (GPCR). Methods like [³⁵S]GTPγS binding assays measure the activation of G proteins upon receptor stimulation by an agonist. An increase in [³⁵S]GTPγS binding indicates agonist activity, while an antagonist would block the effect of an agonist without affecting basal binding. Similarly, mini-G protein recruitment assays provide a direct measure of the interaction between an activated GPCR and its cognate G protein.

Specific studies employing these functional assays for this compound have not been identified in the literature. Therefore, its functional activity profile at potential GPCR targets like the Histamine H₃ or 5-HT₄ receptors remains to be explicitly characterized.

Selectivity is a critical parameter in drug development, defining the ratio of a compound's affinity for its intended target versus other receptors ("off-targets"). For related benzamide and piperidine compounds, selectivity is often assessed against a panel of receptors. For instance, 5-HT₄ receptor ligands are commonly tested for cross-reactivity with 5-HT₃ and dopamine (B1211576) D₂ receptors to ensure a targeted pharmacological effect and avoid unwanted side effects. A comprehensive selectivity profile for this compound is not currently available.

Enzymatic and Protein Target Identification and Validation Studies

Beyond cell surface receptors, investigations have identified intracellular protein targets for compounds with the 2-(Piperidin-4-yloxy)benzamide structure.

STAT3 Inhibition: The compound 2-(piperidin-4-yloxy)benzamide has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). google.com STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival; its aberrant activation is implicated in various cancers.

N-Myristoyltransferase (NMT) Inhibition: A structurally related compound, N-[2-(3-methoxyphenyl)ethanimidoyl]-2-piperidin-4-yloxy-benzamide, was identified as an inhibitor of N-Myristoyltransferase. acs.org NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of many proteins, a process crucial for protein localization and function.

Cellular Assays and Biological Pathway Modulation Investigations

Significant research has focused on the anticancer potential of N-(piperidine-4-yl)benzamide derivatives, including those with a phenoxy linkage analogous to the subject compound. These studies have elucidated a mechanism of action involving the regulation of the cell cycle.

In human hepatocarcinoma (HepG2) cells, a lead N-(piperidine-4-yl)benzamide derivative was shown to induce cell cycle arrest. google.com Mechanistic studies revealed that this effect is mediated through a p53/p21-dependent pathway. Western blot analysis demonstrated that treatment with the compound led to an enhanced expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. google.com The upregulation of p21 subsequently inhibits the activity of cyclin-dependent kinases, leading to cell cycle arrest and preventing cancer cell proliferation. Further analysis confirmed an inhibition of cyclin B1 expression, reinforcing the block on cell cycle progression. google.com

Antimicrobial Activity Evaluations and Modes of Action

Derivatives of benzamide and piperidine have been the subject of numerous preclinical investigations to determine their potential as antimicrobial agents. These studies have explored their efficacy against a range of pathogens, including bacteria, fungi, and protozoa like Leishmania.

Antibacterial Activity: The benzamide scaffold is a recurring motif in compounds exhibiting antibacterial properties. Research into related structures, such as 2-piperidin-4-yl-benzimidazoles, has revealed broad-spectrum antibacterial activity. nih.gov These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as a new class of antibacterial agents. nih.gov The mechanism of action for some active benzamide derivatives is thought to involve either easier penetration of the bacterial cell wall or a more effective binding at the target receptor site. nanobioletters.com Studies on various N-benzamide derivatives have demonstrated significant activity against strains like Bacillus subtilis and Escherichia coli, with specific compounds showing notable zones of inhibition and low minimum inhibitory concentration (MIC) values. nanobioletters.com

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound Type | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-Benzamide Derivative (5a) | E. coli | MIC | 3.12 µg/mL | nanobioletters.com |

| N-Benzamide Derivative (5a) | B. subtilis | MIC | 6.25 µg/mL | nanobioletters.com |

Antifungal Activity: The fungicidal potential of benzamide derivatives has also been an area of active research. nanobioletters.com Studies on novel benzamidine (B55565) derivatives incorporating 1,2,3-triazole moieties have demonstrated promising in vivo antifungal efficacy against plant pathogens like Colletotrichum lagenarium and Botrytis cinerea. nih.gov Interestingly, while some of these compounds showed weak activity in in vitro tests, their in vivo performance was excellent, with one derivative surpassing the efficacy of the commercial fungicide carbendazim (B180503) against C. lagenarium. nih.gov This suggests that metabolic activation or host-mediated effects could play a role in their antifungal action. Other research has focused on 1,2,4-oxadiazole (B8745197) derivatives containing piperidine, which have also been found to possess strong antimicrobial, including antifungal, activity. mdpi.comresearchgate.net

Antileishmanial Activity: Leishmaniasis is a neglected tropical disease for which new, orally bioavailable treatments are urgently needed. nih.govresearchgate.net Benzamide derivatives have emerged as a promising class of compounds in this area. nih.govresearchgate.net Extensive research on 2,4,5-trisubstituted benzamides has led to the identification of early leads with potent antileishmanial activity. nih.govresearchgate.net Optimization of this series focused on improving physicochemical and metabolic properties, such as aqueous solubility, while retaining potency. nih.govresearchgate.net This work resulted in compounds that potently inhibit the proliferation of Leishmania in murine models and exhibit good oral bioavailability, marking them as suitable candidates for further development. nih.gov The benzimidazole (B57391) scaffold, structurally related to some benzamides, is also recognized for its potential against Leishmania, possibly through the inhibition of enzymes in the folate pathway, such as pteridine (B1203161) reductase 1 (PTR1). nih.gov

Exploration of Other Identified Biological Activities

Beyond antimicrobial applications, the core structure of 2-(Piperidin-4-yloxy)benzamide is found in molecules investigated for other significant therapeutic uses, including cancer and neurological disorders.

Anticancer Activity: Several studies have highlighted the potential of benzamide and piperidine derivatives as anticancer agents. nih.gov A series of N-(piperidin-4-yl)benzamide derivatives were designed and synthesized to act as activators of hypoxia-inducible factor 1 (HIF-1) pathways. nih.gov Specific compounds from this series demonstrated significant inhibitory bioactivity in HepG2 (human liver cancer) cells, with IC₅₀ values in the low micromolar range. nih.gov The proposed mechanism involves the induction of HIF-1α protein expression, which in turn upregulates the downstream target gene p21 and enhances the expression of cleaved caspase-3, ultimately promoting apoptosis in tumor cells. nih.gov Amides, in general, are recognized for their potential antitumor activities. nanobioletters.com

Table 2: Anticancer Activity of N-(Piperidin-4-yl)benzamide Derivatives

| Compound | Cell Line | Activity Metric | Result | Mechanism | Reference |

|---|---|---|---|---|---|

| Derivative 10b | HepG2 | IC₅₀ | 0.12 µM | HIF-1α induction, Caspase-3 upregulation | nih.gov |

Neuroleptic Potential: The benzamide structure is a key component of many compounds with neuroleptic (antipsychotic) properties. For instance, the benzamide derivative MD 790501 has been shown to possess potent neuroleptic effects in various classical screening procedures. nih.gov Its activity was found to be comparable to or greater than established antipsychotics like haloperidol. nih.gov Another series of related compounds, 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles, were evaluated as potential antipsychotics that act as D₂/5-HT₂ antagonists. nih.gov Many of these compounds displayed a moderate affinity for the D₂ receptor and a significantly higher affinity for the 5-HT₂ receptor, a profile suggested to be characteristic of atypical antipsychotics. nih.gov This dual antagonism is a key mechanistic endpoint for achieving antipsychotic efficacy with a potentially lower risk of certain side effects.

In Vitro and Preclinical In Vivo Pharmacodynamic Studies (Focus on Mechanistic Endpoints)

Pharmacodynamic studies of benzamide and piperidine derivatives have sought to elucidate the specific molecular mechanisms underlying their observed biological activities.

In the context of anticancer activity, in vitro studies with N-(piperidin-4-yl)benzamide derivatives have provided clear mechanistic endpoints. These compounds were shown to induce the expression of the HIF-1α protein. nih.gov This induction leads to a cascade of downstream events, including the upregulation of the cell cycle inhibitor p21 and an increase in cleaved caspase-3, a key executioner of apoptosis. nih.gov These findings pinpoint a specific cellular pathway through which these compounds exert their antitumor effects.

For neuroleptic potential, the primary mechanistic endpoint identified in preclinical models is the antagonism of dopamine D₂ and serotonin 5-HT₂ receptors. nih.gov In vitro receptor binding assays have been crucial in quantifying the affinity of benzamide-related compounds for these specific receptors. nih.gov Preclinical in vivo studies further support this mechanism. For example, iloperidone, a compound from a series of 1,2-benzisoxazole (B1199462) derivatives, was shown to cause a depolarization blockade of dopamine neurons specifically in the A10 (mesolimbic) area of the rat brain, but not in the A9 (nigrostriatal) area. nih.gov This selective activity is a key pharmacodynamic property associated with atypical antipsychotics, suggesting efficacy against psychosis with a reduced risk of motor side effects. nih.gov

In the realm of antimicrobial research, while the precise mechanisms for many benzamide derivatives are still under investigation, pharmacodynamic endpoints suggest that their action may involve direct interaction with microbial structures or key enzymes. For antileishmanial benzimidazoles, a proposed mechanism is the inhibition of pteridine reductase 1 (PTR1), an essential enzyme for the parasite's survival. nih.gov For antibacterial benzamides, the ability to overcome the bacterial cell wall and effectively bind to an intracellular target represents a critical pharmacodynamic property. nanobioletters.com

Structure Activity Relationship Sar and Computational Chemistry

Systematic Structure-Activity Relationship Studies

SAR studies on benzamide (B126) derivatives, including those with a piperidin-4-yloxy linkage, have systematically dissected the molecule to identify key structural features that govern its interaction with biological targets. These studies involve synthesizing and testing a series of analogs where specific parts of the molecule are modified to observe the resulting changes in activity.

Investigations into analogs of 2-(Piperidin-4-yloxy)benzamide (B3058643) have revealed that several structural components are critical for biological activity. The core structure can be divided into three main regions: the benzamide head, the central piperidin-4-yloxy linker, and various substituents on these rings.

For a related series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which act as inhibitors of the presynaptic choline (B1196258) transporter (CHT), SAR exploration highlighted the importance of both the amide functionality and the piperidine (B6355638) substituent. nih.gov It was determined that benzylic heteroaromatic amide moieties were among the most potent variations. nih.gov Furthermore, the 3-(piperidin-4-yl)oxy linkage was found to be favored over other alkyl ether changes, indicating the crucial role of the piperidine ether portion of the scaffold. nih.gov The unsubstituted phenol (B47542) version of these compounds was found to be inactive, underscoring the necessity of the substituted ether linkage for biological activity. nih.gov

The key structural determinants identified are:

The Benzamide Moiety: The amide group is a critical interaction point. Modifications to the amide and the aromatic ring it's attached to can significantly alter activity.

The Piperidine Ring: This central ring system correctly orients the other functional groups. Its nitrogen atom can be a site for substitution, which often influences potency and pharmacokinetic properties.

The Ether Linkage: The oxygen atom connecting the piperidine and benzamide moieties provides a specific spatial arrangement and can act as a hydrogen bond acceptor.

The modification of the core 2-(Piperidin-4-yloxy)benzamide structure has a profound impact on its pharmacological profile. Studies on related series have systematically evaluated how different substituents affect potency and selectivity.

In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the SAR around the piperidine ether moiety was found to be quite specific. nih.gov For instance, replacing the piperidine with larger, more flexible groups like cyclohexyl or cyclopentyl resulted in inactive compounds. nih.gov However, certain substitutions were tolerated. The introduction of a methyl group on the piperidine nitrogen (as in the analog 10m, ML352) resulted in a compound equipotent with an isopropyl-substituted analog. nih.gov In contrast, removing the substituent from the piperidine nitrogen entirely led to a much less active compound. nih.gov Moving the N-methylpiperidine group from the 4-position to the 3-position was tolerated but resulted in decreased activity. nih.gov

These findings indicate that both the size and position of substituents on the piperidine ring are critical for optimal interaction with the biological target.

Table 1: Impact of Piperidine Ether Substitutions on Choline Transporter (CHT) Inhibition

Data derived from studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamide analogs as CHT inhibitors. nih.gov

The benzoylpiperidine fragment, which is structurally related to 2-(Piperidin-4-yloxy)benzamide, is recognized as a privileged structure in medicinal chemistry. nih.govnih.gov A privileged structure is a molecular framework that is capable of binding to multiple biological targets, making it a valuable scaffold for drug discovery. nih.govnih.gov Its presence in numerous bioactive small molecules with diverse therapeutic applications, including antipsychotic and neuroprotective agents, highlights its significance. nih.govnih.gov

The 4-(p-fluorobenzoyl)piperidine fragment, for example, is considered a key pharmacophore for anchoring ligands at the 5-HT2A receptor. nih.gov A pharmacophore model for this class of compounds generally consists of:

An aromatic ring (from the benzamide).

A hydrogen bond donor/acceptor (the amide group).

A central hydrophobic core (the piperidine ring).

A basic nitrogen atom (in the piperidine ring), which is often protonated at physiological pH and can form ionic interactions.

This combination of features allows the scaffold to present functional groups in a specific three-dimensional arrangement conducive to binding with various receptors and enzymes.

Computational Modeling and Molecular Dynamics Simulations

Computational techniques are instrumental in refining the understanding of SAR by providing insights at the atomic level. Molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations help to visualize binding modes, predict activities of new analogs, and understand the dynamic nature of ligand-target interactions.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comscispace.com For derivatives of benzamide and piperidine, docking studies have been crucial in elucidating how these molecules interact with the amino acid residues in the active site of their targets. mdpi.comscispace.comresearchgate.net

In typical docking simulations, the ligand is placed into the binding site of the target protein, and its conformation is optimized to find the most stable binding pose, which is often measured by a docking score. mdpi.comscispace.com These studies can reveal key interactions such as:

Hydrogen Bonds: The amide group of the benzamide moiety and the ether oxygen are common sites for hydrogen bonding with residues like asparagine, glycine (B1666218), and arginine. mdpi.com

Hydrophobic Interactions: The aromatic ring of the benzamide and the aliphatic piperidine ring often engage in hydrophobic or π-π stacking interactions with nonpolar residues in the binding pocket. nih.gov

Ionic Interactions: The basic nitrogen of the piperidine ring can form salt bridges with acidic residues like aspartic or glutamic acid. semanticscholar.org

For example, a molecular docking study of picolinamide (B142947) derivatives, which are structurally related to benzamides, revealed that the most potent compound could bind to both the catalytic and peripheral sites of acetylcholinesterase. researchgate.net Similarly, docking of N-ethyl-4-(pyridin-4-yl)benzamide based inhibitors showed hydrogen bond interactions with key residues like Met156 and Lys105 in the active site of their target. nih.gov These computational insights provide a structural basis for the observed SAR and guide the design of new analogs with improved binding affinity.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ajchem-a.comajchem-a.com These models use calculated molecular descriptors (which quantify physicochemical properties like electronic, steric, and hydrophobic features) to predict the activity of untested compounds. nih.gov

For piperidine derivatives, 2D and 3D-QSAR models have been developed to predict their toxicity and inhibitory activities. nih.gov In a typical QSAR study, a dataset of compounds with known activities is used to build and validate a model. ajchem-a.comajchem-a.com

Table 2: Common Descriptors Used in QSAR Models for Piperidine Derivatives

Once a statistically robust QSAR model is established, it can be used to screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted activity. researchgate.net For instance, QSAR models for piperidine derivatives have been successfully used to predict their toxicity against Aedes aegypti, with determination coefficients (r²) greater than 0.85, indicating good predictive power. nih.gov Such models provide valuable guidelines for designing new, potentially active molecules within this chemical class. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical basis of the structure and function of biomolecules. While specific MD simulation studies exclusively focused on 2-(Piperidin-4-yloxy)benzamide hydrochloride are not extensively available in publicly accessible literature, the principles of this methodology can be applied to understand its conformational stability and interaction dynamics with target proteins.

MD simulations of analogous benzamide derivatives have been performed to validate docking poses and analyze the stability of ligand-protein complexes. For instance, in studies of similar compounds, MD simulations have been used to assess the root mean square deviation (RMSD) of the ligand-protein complex over time, providing insights into the stability of the binding pose. A stable RMSD for the complex compared to the unbound protein suggests that the ligand remains securely bound in the active site.

Furthermore, analysis of the root mean square fluctuation (RMSF) of individual amino acid residues in the binding site can reveal which residues are crucial for the interaction with the ligand. For a compound like 2-(Piperidin-4-yloxy)benzamide, MD simulations could elucidate the flexibility of the piperidin-4-yloxy and benzamide moieties and how they adapt to the conformational changes of the target protein's binding pocket.

A hypothetical molecular dynamics simulation study for this compound could involve the parameters outlined in the table below:

| Simulation Parameter | Description | Typical Value/Condition |

|---|---|---|

| System Setup | The ligand-protein complex is placed in a simulation box with a specific water model. | TIP3P water model, cubic box with 10 Å buffer |

| Force Field | A set of parameters to describe the potential energy of the system. | AMBER, CHARMM, or GROMOS |

| Equilibration | The system is gradually heated and equilibrated to the desired temperature and pressure. | NVT and NPT ensembles |

| Production Run | The main simulation run to collect data on the system's dynamics. | 100 nanoseconds or longer |

| Analysis | Post-simulation analysis of trajectories to study stability and interactions. | RMSD, RMSF, hydrogen bond analysis |

Virtual Screening and In Silico Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The compound 2-(Piperidin-4-yloxy)benzamide was identified as a selective chemical probe inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) through a structure-based virtual screening approach. google.com

This process typically involves the following steps:

Target Preparation: A high-resolution 3D structure of the target protein (e.g., STAT3) is obtained, often from X-ray crystallography or homology modeling. The binding site is defined and prepared for docking.

Library Preparation: A large database of chemical compounds is prepared for screening. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.

Molecular Docking: The chemical library is then docked into the defined binding site of the target protein. Docking algorithms predict the preferred orientation of a ligand to a second molecule when bound to each other to form a stable complex.

Scoring and Ranking: The docked poses are evaluated using a scoring function that estimates the binding affinity. Compounds are then ranked based on their scores, and the top-ranking compounds are selected for further experimental validation.

Following the initial identification of a hit compound like 2-(Piperidin-4-yloxy)benzamide, in silico lead optimization strategies can be employed to improve its potency, selectivity, and pharmacokinetic properties. These strategies involve iterative cycles of computational design and chemical synthesis.

Key in silico lead optimization strategies include:

Structure-Activity Relationship (SAR) Analysis: Computational models can be built to understand the relationship between the chemical structure of a compound and its biological activity. This helps in identifying key chemical features that are important for binding.

Fragment-Based Growing: This involves computationally adding chemical fragments to the lead compound to explore additional interactions with the target's binding site.

Scaffold Hopping: This strategy aims to replace the core chemical structure (scaffold) of the lead compound with a different one while maintaining the key binding interactions. This can lead to the discovery of novel chemical series with improved properties.

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs. This helps in prioritizing compounds with favorable drug-like properties for synthesis.

The table below summarizes the key stages and methodologies involved in the virtual screening and lead optimization process that could have led to the discovery and development of 2-(Piperidin-4-yloxy)benzamide and its derivatives.

| Stage | Methodology | Objective |

|---|---|---|

| Hit Identification | Structure-Based Virtual Screening (SBVS) | To identify novel chemical scaffolds that bind to the target protein. |

| Hit-to-Lead | Molecular Docking and Scoring | To confirm the binding mode and initial potency of the identified hits. |

| Lead Optimization | SAR analysis, Fragment-based design | To improve the potency and selectivity of the lead compound. |

| Preclinical Candidate Selection | In silico ADMET prediction | To select a candidate with a good balance of potency, selectivity, and drug-like properties. |

Advanced Topics and Future Research Directions

Development of Analytical Methods for Impurity Profiling, Quantification, and Related Substance Determination

The development of robust analytical methods is fundamental to ensuring the quality, consistency, and integrity of any chemical compound intended for research. For 2-(Piperidin-4-yloxy)benzamide (B3058643) hydrochloride, a comprehensive impurity profile is essential for understanding its chemical stability and for identifying potential by-products from its synthesis or degradation. biomedres.usglobalpharmatek.com Impurity profiling involves the detection, identification, and quantification of these unwanted substances. rroij.comsimsonpharma.com

Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines on acceptable levels for impurities in pharmaceutical ingredients. rroij.comnih.gov The primary sources of impurities can include starting materials, intermediates, reagents, catalysts, and degradation products formed through processes like hydrolysis, oxidation, or photolysis. simsonpharma.comnih.gov

Several advanced analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying impurities in pharmaceutical compounds. A typical method would involve a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water or a buffer. Detection is usually performed with a UV detector.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass identification power of MS. nih.gov It is invaluable for identifying the structures of unknown impurities and related substances at very low levels. biomedres.us

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile organic impurities and residual solvents that may be present from the manufacturing process. biomedres.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the compound and its impurities, helping to confirm their identities. nih.gov

Capillary Electrophoresis (CE): This technique offers high separation efficiency and can be an alternative or complementary method to HPLC for resolving complex mixtures of impurities. simsonpharma.com

Table 1: Potential Impurities and Analytical Methods for 2-(Piperidin-4-yloxy)benzamide Hydrochloride

| Potential Impurity/Related Substance | Potential Source | Recommended Analytical Technique(s) |

|---|---|---|

| Unreacted Starting Materials | Incomplete synthesis | HPLC-UV, LC-MS |

| Process Intermediates | Incomplete synthesis | HPLC-UV, LC-MS |

| By-products (e.g., isomeric forms) | Side reactions during synthesis | HPLC-UV, LC-MS, NMR |

| Degradation Products (e.g., hydrolysis of amide) | Storage, exposure to light/heat/moisture | HPLC-UV, LC-MS |

| Residual Solvents (e.g., ethanol, acetone) | Manufacturing process | GC-MS |

Strategies for Radiolabeling this compound for Research Applications

Radiolabeling is a critical technique for enabling in vivo studies, such as Positron Emission Tomography (PET) imaging and target engagement assays. tandfonline.com PET is a non-invasive imaging technology that allows for the real-time, quantitative assessment of a radiolabeled compound's distribution and binding to its target in living organisms. fda.govfrontiersin.org This provides invaluable information on pharmacokinetics and pharmacodynamics. frontiersin.org

For this compound, several strategies for radiolabeling could be employed:

Carbon-11 (¹¹C) Labeling: With a short half-life of approximately 20 minutes, ¹¹C is a commonly used positron emitter. tandfonline.com Labeling could be achieved by introducing a [¹¹C]methyl group onto the piperidine (B6355638) nitrogen or by incorporating ¹¹C into the benzamide (B126) structure.

Fluorine-18 (¹⁸F) Labeling: ¹⁸F has a longer half-life of about 110 minutes, which allows for more complex synthesis and longer imaging studies. tandfonline.com An ¹⁸F atom could be introduced onto the benzoyl ring as a fluoro-substituent. Studies on similar benzamide structures, such as N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide, have shown potential for PET imaging applications. nih.gov

Target engagement studies confirm the direct interaction of a compound with its intended biological target in a living system. tandfonline.com By administering a radiolabeled version of this compound, researchers can visualize its biodistribution and quantify its binding to a specific receptor or enzyme. nih.gov In a competitive binding assay, a non-radiolabeled ("cold") version of the compound or a different ligand is administered to observe the displacement of the radiotracer, thereby confirming target engagement and determining target occupancy. tandfonline.comnih.gov

Table 2: Potential Radiolabeling Strategies

| Isotope | Half-Life | Potential Labeling Position | Synthetic Approach | Primary Application |

|---|---|---|---|---|

| Carbon-11 (¹¹C) | ~20 min | Piperidine Nitrogen | N-alkylation with [¹¹C]CH₃I | PET Imaging, Target Occupancy |

| Fluorine-18 (¹⁸F) | ~110 min | Benzoyl Ring | Nucleophilic substitution with [¹⁸F]fluoride | PET Imaging, Biodistribution |

Exploration of Derivatization for Targeted Delivery or Prodrug Development

Derivatization involves chemically modifying a compound to alter its physicochemical properties, such as solubility, lipophilicity, and stability. mdpi.com This strategy can be used to develop research tools with enhanced specificity or bioavailability. A prodrug is an inactive or less active derivative that is converted into the active parent drug within the body. mdpi.com This approach can overcome challenges such as poor membrane permeability or rapid metabolism. nih.gov

For this compound, several derivatization strategies could be explored for research purposes:

Improving Bioavailability: The compound's bioavailability could be limited by its solubility or permeability. drug-dev.com Creating more lipophilic ester prodrugs by modifying the benzamide group could enhance its ability to cross cell membranes. acs.org Alternatively, attaching hydrophilic moieties like polyethylene (B3416737) glycol (PEG) could improve aqueous solubility.

Targeted Delivery: To enhance specificity for a particular tissue or cell type, the compound could be conjugated to a targeting ligand. This could be an antibody, peptide, or small molecule that recognizes a specific receptor expressed on the target cells.

Controlled Release: Derivatization can be used to create formulations that release the active compound over an extended period, which is useful for maintaining stable concentrations in preclinical in vivo models.

Table 3: Potential Derivatization Strategies for Research Tools

| Strategy | Chemical Modification | Objective | Potential Advantage |

|---|---|---|---|

| Prodrug (Ester) | Acylation of the benzamide nitrogen | Enhance lipophilicity | Improved cell membrane permeability |

| Prodrug (Phosphate) | Addition of a phosphate (B84403) group to the piperidine | Enhance aqueous solubility | Suitability for intravenous research formulations google.com |

| Bioconjugation | Linking to a targeting moiety (e.g., peptide) | Increase concentration at target site | Enhanced specificity, reduced off-target effects |

Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding

Systems biology and network pharmacology offer a holistic approach to understanding the effects of a chemical compound by integrating multiple layers of biological data. omicstutorials.com Instead of focusing on a single target, these computational methods analyze the complex network of interactions between genes, proteins, and metabolites to predict a compound's mechanism of action, potential targets, and off-target effects. nih.govnashbio.com

For this compound, these approaches could be applied as follows:

Target Identification: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells or tissues treated with the compound, researchers can identify pathways and networks that are significantly perturbed. omicstutorials.comnih.gov This can help generate hypotheses about the compound's primary and secondary biological targets.

Mechanism of Action Elucidation: Network pharmacology can build interaction maps to visualize how the compound's effects propagate through biological networks. researchgate.net This can provide a more comprehensive understanding of its mechanism beyond a simple ligand-receptor interaction.

Predicting Polypharmacology: Many compounds interact with multiple targets. Systems biology approaches can help predict these "off-target" interactions, which can be crucial for understanding the full biological profile of a research compound and identifying potential novel applications. nashbio.com

This integrative analysis can guide further experimental validation and accelerate the process of understanding the compound's role in complex biological systems. nih.gov

Identification and Exploration of Novel Biological Activities and Mechanistic Pathways (Preclinical)

While the primary biological activity of this compound may be known, its structural motifs—the benzamide and piperidine rings—are present in compounds with a wide range of biological functions. mdpi.comresearchgate.net Preclinical exploration could therefore uncover novel activities and mechanisms of action.

Based on structurally related compounds, potential areas for investigation include: